6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one
Brand Name: Vulcanchem
CAS No.: 880553-98-0
VCID: VC7182030
InChI: InChI=1S/C9H7BrOS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2
SMILES: C1C2=C(C=C(C=C2)Br)C(=O)CS1
Molecular Formula: C9H7BrOS
Molecular Weight: 243.12

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one

CAS No.: 880553-98-0

Cat. No.: VC7182030

Molecular Formula: C9H7BrOS

Molecular Weight: 243.12

* For research use only. Not for human or veterinary use.

6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one - 880553-98-0

Specification

CAS No. 880553-98-0
Molecular Formula C9H7BrOS
Molecular Weight 243.12
IUPAC Name 6-bromo-1H-isothiochromen-4-one
Standard InChI InChI=1S/C9H7BrOS/c10-7-2-1-6-4-12-5-9(11)8(6)3-7/h1-3H,4-5H2
Standard InChI Key HPIUPYXHSHXTAW-UHFFFAOYSA-N
SMILES C1C2=C(C=C(C=C2)Br)C(=O)CS1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a benzothiopyran scaffold, where a benzene ring is fused to a thiopyran ring (a six-membered ring containing one sulfur atom). The ketone group at the 4-position and the bromine atom at the 6-position are critical functional groups influencing its reactivity. The IUPAC name, 6-bromo-1H-isothiochromen-4-one, reflects this arrangement .

Structural Highlights:

  • SMILES Notation: C1C2=C(C=C(C=C2)Br)C(=O)CS1\text{C1C2=C(C=C(C=C2)Br)C(=O)CS1}

  • InChI Key: HPIUPYXHSHXTAW-UHFFFAOYSA-N\text{HPIUPYXHSHXTAW-UHFFFAOYSA-N}

  • Topological Polar Surface Area: 42.4 Ų, indicating moderate polarity .

Physicochemical Characteristics

Experimental and computed properties reveal insights into its behavior under various conditions:

PropertyValueMethod/Source
Molecular Weight243.12 g/molPubChem
XLogP32.6Computed
Hydrogen Bond Acceptors2Cactvs 3.4.6.11
Rotatable Bond Count0Cactvs 3.4.6.11
Melting PointNot reported-
SolubilityNot availableVulcanChem

The absence of rotatable bonds and low hydrogen bond donor count (HBD=0\text{HBD} = 0) suggest high rigidity and limited solubility in polar solvents . The bromine atom contributes to a higher molecular weight compared to non-halogenated analogs, influencing its pharmacokinetic profile.

Synthesis and Optimization

Cyclization Strategies

The synthesis of benzothiopyran derivatives typically involves cyclization reactions. For 6-bromo-3,4-dihydro-1H-2-benzothiopyran-4-one, a plausible route includes:

  • Thioether Formation: Reacting a brominated benzene precursor with a sulfur-containing reagent (e.g., thiourea) to introduce the sulfur atom.

  • Ring Closure: Acid- or base-catalyzed cyclization to form the thiopyran ring.

Example Protocol:

A modified procedure for related compounds involves:

  • Reagents: Sodium tetrahydroborate, acetone, sodium acetate borohydride .

  • Conditions: 50°C for 4 hours in an oil bath, monitored by TLC (CH2Cl2:MeOH=20:1\text{CH}_2\text{Cl}_2:\text{MeOH} = 20:1) .

  • Workup: Separation of organic phases, recrystallization in n-heptane, yielding 80% purity .

Challenges and Yield Optimization

Key challenges include controlling regioselectivity during bromination and avoiding side reactions at the ketone group. Strategies to enhance yield:

  • Temperature Control: Maintaining 50°C prevents decomposition of intermediates .

  • Purification: Recrystallization in n-heptane improves purity to 99% .

Comparative Analysis with Related Compounds

6-Bromo-3,4-dihydro-1H-2-benzopyran-4-one

This oxygen analog (CAS: 676134-68-2) shares structural similarities but replaces sulfur with oxygen:

ParameterBenzothiopyran DerivativeBenzopyran Derivative
Molecular FormulaC9H7BrOS\text{C}_9\text{H}_7\text{BrOS}C9H7BrO2\text{C}_9\text{H}_7\text{BrO}_2
Molecular Weight243.12 g/mol227.06 g/mol
XLogP32.62.1 (estimated)
Polar Surface Area42.4 Ų35.5 Ų

The sulfur atom increases molecular weight and polar surface area, potentially enhancing binding affinity in biological systems .

7-Bromo-1-tetralone

Another related compound, 7-bromo-1-tetralone (CAS: 32281-97-3), features a fully saturated tetrahydronaphthalenone system. Unlike the benzothiopyran derivative, it lacks heteroatoms, resulting in lower polarity (XLogP3=3.2\text{XLogP3} = 3.2) .

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